molecular formula C15H10ClF3O3 B6411385 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1262010-96-7

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6411385
CAS RN: 1262010-96-7
M. Wt: 330.68 g/mol
InChI Key: XOIYTUHHUICCJB-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% (2C5MTPBA) is a synthetic organic compound belonging to the class of benzoic acids. It is a colorless, crystalline solid with a melting point of 177-179°C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and chloroform. It is an important intermediate in the synthesis of various organic compounds, including drugs and other biologically active compounds.

Mechanism of Action

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is an organic compound that acts as an intermediate in the synthesis of various organic compounds. It is a colorless, crystalline solid with a melting point of 177-179°C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and chloroform. Its mechanism of action is as an intermediate in the synthesis of various organic compounds.
Biochemical and Physiological Effects
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is an organic compound that is used in the synthesis of various organic compounds. It is not known to have any direct biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively low-cost compound and is readily available from chemical suppliers. It is also relatively stable and can be stored for long periods of time. Furthermore, it has a high melting point and is insoluble in water, making it suitable for use in organic synthesis. However, it is not very soluble in organic solvents, and it is relatively toxic, so it should be handled with care in the laboratory.

Future Directions

There are several potential future directions for the use of 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%. It could be used as a building block in the synthesis of novel organic compounds with potential therapeutic applications. Additionally, it could be used in the synthesis of small-molecule inhibitors of the Bcl-2 family of proteins, which are involved in the regulation of apoptosis. Furthermore, it could be used in the synthesis of novel compounds with potential anti-tumor activity. Finally, it could be used in the synthesis of novel compounds with potential applications in the field of nanotechnology.

Synthesis Methods

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can be synthesized by a two-step process. In the first step, 2-bromo-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid (2B5MTPBA) is synthesized from 2-bromo-5-trifluoromethylphenol (2B5TFP) and dimethylformamide (DMF). This is done by reacting 2B5TFP with DMF in a 1:1 molar ratio under reflux for 3 hours. The reaction mixture is then cooled and the product is isolated by filtration. In the second step, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is synthesized from 2B5MTPBA by a nucleophilic substitution reaction with potassium thiocyanate (KSCN) in a 1:1 molar ratio. The reaction is carried out in a 1:1 mixture of ethanol and water at room temperature for 2 hours. The product is then isolated by filtration and recrystallized from ethanol.

Scientific Research Applications

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used in a wide range of scientific applications. It has been used as a building block in the synthesis of various organic compounds, including drugs and other biologically active compounds. It has also been used in the synthesis of small-molecule inhibitors of the Bcl-2 family of proteins, which are involved in the regulation of apoptosis. In addition, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used in the synthesis of novel compounds with potential anti-tumor activity.

properties

IUPAC Name

2-chloro-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-13-5-3-9(15(17,18)19)7-10(13)8-2-4-12(16)11(6-8)14(20)21/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIYTUHHUICCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692140
Record name 4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262010-96-7
Record name 4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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